Cas no 3338-15-6 (1-Propanone, 1-(2-hydroxy-3-methylphenyl)-)
1-Propanone, 1-(2-hydroxy-3-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanone, 1-(2-hydroxy-3-methylphenyl)-
- 1-(2-hydroxy-3-methyl-phenyl)-propan-1-one
- SCHEMBL4116876
- starbld0025548
- 1-(2-hydroxy-3-methylphenyl)propan-1-one
- F81977
- 3338-15-6
- 1-(2-hydroxy-3-methylphenyl)-1-propanone
-
- MDL: MFCD16301118
- Inchi: 1S/C10H12O2/c1-3-9(11)8-6-4-5-7(2)10(8)12/h4-6,12H,3H2,1-2H3
- InChI Key: VJAWQHFZOOLASY-UHFFFAOYSA-N
- SMILES: OC1C(C)=CC=CC=1C(CC)=O
Computed Properties
- Exact Mass: 164.08376
- Monoisotopic Mass: 164.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
1-Propanone, 1-(2-hydroxy-3-methylphenyl)- Pricemore >>
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1-Propanone, 1-(2-hydroxy-3-methylphenyl)- Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 1-Propanone, 1-(2-hydroxy-3-methylphenyl)-
1-Propanone, 1-(2-hydroxy-3-methylphenyl)- (CAS No. 3338-15-6)
1-Propanone, 1-(2-hydroxy-3-methylphenyl)-, also known by its CAS registry number 3338-15-6, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of propanone, with a unique substitution pattern on the aromatic ring. The presence of the hydroxyl group at the 2-position and a methyl group at the 3-position of the phenyl ring introduces interesting electronic and steric effects, making it a valuable molecule for various applications.
Recent studies have highlighted the potential of 1-propanone, 1-(2-hydroxy-3-methylphenyl)- as a key intermediate in the synthesis of bioactive compounds. Researchers have explored its role in constructing complex molecular frameworks, particularly in the development of antioxidants and anti-inflammatory agents. The compound's ability to undergo various nucleophilic additions and condensation reactions has made it a versatile building block in organic synthesis.
The structure of 1-propanone, 1-(2-hydroxy-3-methylphenyl)- consists of a central ketone group attached to a substituted phenyl ring. The hydroxyl group at the 2-position introduces hydrogen bonding capabilities, while the methyl group at the 3-position provides steric hindrance. This combination influences the compound's solubility, reactivity, and stability under different conditions. Recent computational studies have provided deeper insights into its electronic structure, revealing that the conjugation between the ketone and aromatic rings plays a crucial role in its reactivity.
In terms of physical properties, 1-propanone, 1-(2-hydroxy-3-methylphenyl)- exhibits a melting point of approximately 95°C and a boiling point around 240°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for various synthetic procedures. The compound's UV-vis spectrum shows absorption bands in the range of 270-290 nm, which can be attributed to π→π* transitions within the aromatic system.
The synthesis of 1-propanone, 1-(2-hydroxy-3-methylphenyl)- typically involves multi-step processes starting from readily available aromatic aldehydes or ketones. One common approach is through Friedel-Crafts acylation followed by hydrolysis to introduce the hydroxyl group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.
Applications of this compound span across multiple industries. In pharmaceuticals, it serves as an intermediate in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders. Its role as an antioxidant has also been explored in food additives and cosmetic products to prevent oxidative damage to biomolecules. Additionally, its unique electronic properties make it a candidate for use in organic electronics and photovoltaic materials.
From an environmental perspective, understanding the fate and transport of 1-propanone, 1-(2-hydroxy-3-methylphenyl)- is crucial for assessing its potential impact on ecosystems. Studies have shown that under aerobic conditions, this compound undergoes microbial degradation within weeks when exposed to natural soil microorganisms. Its biodegradation pathways involve initial oxidation steps followed by cleavage of the aromatic ring structure.
In conclusion, 1-propanone, 1-(2-hydroxy-3-methylphenyl)- (CAS No. 3338-15-6) is a versatile compound with promising applications across various fields due to its unique chemical properties and reactivity. Ongoing research continues to uncover new synthetic routes and functional applications for this molecule, solidifying its importance in modern chemistry.
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